molecular formula C9H8N2O3 B8482028 3-Hydroxy-2-methoxyquinazolin-4(3H)-one CAS No. 86208-53-9

3-Hydroxy-2-methoxyquinazolin-4(3H)-one

Cat. No.: B8482028
CAS No.: 86208-53-9
M. Wt: 192.17 g/mol
InChI Key: MJZLPGQKFOKJRN-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methoxyquinazolin-4(3H)-one (CAS 86208-53-9) is a quinazolinone derivative characterized by hydroxyl and methoxy substituents at the 3 and 2 positions of the core heterocyclic structure, with a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol . Quinazolinones are nitrogen-containing heterocycles recognized for their broad spectrum of biological activities, making this compound a valuable scaffold in medicinal chemistry and drug discovery research . Its structural versatility allows for diverse modifications, enabling researchers to tailor its physicochemical and pharmacological profile for specific investigations. Applications and Research Value: This compound serves as a key synthetic intermediate and subject of study in various research areas. Quinazolinone derivatives, in general, have shown promising antimicrobial, anticancer, and antioxidant properties in preliminary research . The natural product 2-(4-hydroxybenzyl)quinazolin-4(3H)-one, which shares the core quinazolinone structure, has demonstrated significant cytotoxic activity against certain cancer cell lines and strong inhibitory effects on viral replication, highlighting the therapeutic potential of this class of molecules . Furthermore, novel conjugates of similar quinazolinone cores have been prepared and evaluated for anti-inflammatory and cytotoxic activities, with some showing potent effects against human cancer cell lines such as HepG2, SK-LU-1, and MCF-7 . Synthesis and Characterization: Multiple efficient synthetic routes are available for this compound and its analogues. One prominent method is a one-pot cyclocondensation of substituted anthranilic acids with formamide or urea derivatives, which can yield the product with high efficiency and scalability, avoiding the need for moisture-sensitive reagents or column chromatography . An alternative, innovative strategy employs an oxidant-free copper-catalyzed azide-alkyne cycloaddition (CuAAC)/ring cleavage reaction, which proceeds under mild conditions and can achieve excellent yields . The compound can also be prepared through the selective demethylation of dimethoxyquinazolinone precursors using reagents like DL-methionine in methanesulfonic acid or aqueous hydrobromic acid . For structural confirmation, researchers typically utilize a combination of spectroscopic techniques including 1H and 13C Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

86208-53-9

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-hydroxy-2-methoxyquinazolin-4-one

InChI

InChI=1S/C9H8N2O3/c1-14-9-10-7-5-3-2-4-6(7)8(12)11(9)13/h2-5,13H,1H3

InChI Key

MJZLPGQKFOKJRN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C(=O)N1O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (e.g., -OCH₃, -OH): Enhance hydrogen bonding and solubility.
  • Electron-Withdrawing Groups (e.g., -NO₂): Reduce electron density, making the compound more reactive toward nucleophilic attack but less soluble in polar solvents .
  • Alkyl/Aryl Substituents (e.g., propargyl, phenyl): Increase lipophilicity, which may enhance membrane permeability but reduce water solubility .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) Crystallographic Data Reference
This compound Not reported High (due to -OH/-OCH₃) Likely forms N–H⋯O and O–H⋯O hydrogen bonds. N/A
3-(Prop-2-yn-1-yl)quinazolin-4(3H)-one 115–116 Moderate (THF/ethyl acetate) Not reported.
5-Nitroquinazolin-4(3H)-one 523–527 K (250–254°C) Low (non-polar solvents) Monoclinic (P21/c); N1–H1⋯O11 hydrogen bonds.
3-Amino-2-ethyl-quinazolin-4(3H)-one Not reported Moderate Orthorhombic crystal system.

Key Insights :

  • Polar substituents (-OH, -OCH₃) improve solubility in polar solvents but may increase melting points due to hydrogen bonding.
  • Nitro and alkyl groups reduce solubility but enhance thermal stability .

Structure-Activity Relationships :

  • Antioxidant Activity : Correlates with electron-donating groups (e.g., -OH, -OCH₃) that stabilize free radicals .
  • Antimicrobial Activity : Bulky substituents (e.g., triazole, benzyl) enhance interactions with bacterial enzymes .

Preparation Methods

One-Pot Cyclization of Anthranilic Acid Derivatives

A widely adopted route involves the cyclocondensation of substituted anthranilic acids with formamide or urea derivatives. For instance, Tun-Cheng Chien’s one-pot method (Scheme 1) utilizes anthranilic acid (3 ) and phenylcyanamide (4 ) in the presence of chlorotrimethylsilane to yield 2-(N-substituted-amino)quinazolin-4-one intermediates. A subsequent Dimroth rearrangement under alkaline conditions (2 N NaOH in EtOH/H₂O) affords 3-hydroxy-2-methoxyquinazolin-4(3H)-one with an overall yield of 76%. This method avoids moisture sensitivity and column chromatography, enhancing scalability.

Oxidant-Free Synthesis via CuAAC/Ring Cleavage

An innovative oxidant-free strategy employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by ring cleavage. Stirring 2-aminobenzamide, sulfonyl azides, and terminal alkynes in acetonitrile with CuI and Et₃N generates N-sulfonylketenimine intermediates. Aromatization-driven elimination of the sulfonyl group produces phenolic quinazolin-4(3H)-ones, including 3-hydroxy-2-methoxy derivatives, in yields up to 98%. This method is notable for its mild conditions and applicability to natural product synthesis.

Demethylation of Methoxy Precursors

Selective Demethylation Using Methionine-Sulfuric Acid

Selective removal of methyl groups from dimethoxyquinazolinones is a critical step. Treatment of 6,7-dimethoxyquinazolin-4(3H)-one with DL-methionine in methanesulfonic acid at 100°C for 22 hours achieves >90% yield of this compound. The methionine acts as a nucleophile, targeting the methoxy group at the 6-position while preserving the 2-methoxy substituent.

Hydrobromic Acid-Mediated Demethylation

Alternative demethylation protocols use 48% aqueous HBr under reflux. For example, 6,7-dimethoxyquinazolin-4(3H)-one reacts with HBr at 120°C for 6 hours, yielding 3-hydroxy-2-methoxy derivatives in 85% yield. This method, however, requires careful control to avoid over-dealkylation.

Multi-Step Synthesis from Aromatic Esters

Alkylation-Nitration-Cyclization Sequence

Starting from methyl 3-hydroxy-4-methoxybenzoate, a multi-step route involves:

  • Alkylation : Reaction with 1-bromo-3-chloropropane and K₂CO₃ in DMF (70°C, 4 h) to install the propoxy side chain.

  • Nitration : Treatment with HNO₃ in acetic acid (45–50°C) to introduce nitro groups.

  • Reduction and Cyclization : Iron powder reduction in acetic acid, followed by cyclization with formamidine acetate in ethanol (reflux, 6 h). This approach achieves an overall yield of 37.4% for gefitinib intermediates, adaptable to 3-hydroxy-2-methoxy targets.

Comparative Analysis of Methodologies

Method Yield Conditions Advantages Limitations
One-pot cyclocondensation76%Alkaline EtOH/H₂O, room temperatureScalable, no chromatographyRequires anhydrous intermediates
CuAAC/ring cleavage85–98%MeCN, CuI, Et₃N, 12 h stirringOxidant-free, broad substrate scopeRequires sulfonyl azides
Methionine-H₂SO₄ demethylation94%100°C, 22 hHigh selectivityLong reaction time
Multi-step synthesis37.4%Sequential alkylation, nitration, cyclizationApplicable to complex analogsLow overall yield

Mechanistic Insights and Optimization

Role of Aromatization in CuAAC Reactions

The CuAAC method leverages aromatization to drive sulfonyl group elimination, forming the quinazolinone core. Kinetic studies suggest that the intramolecular nucleophilic addition of 2-aminobenzamide to N-sulfonylketenimine is rate-limiting, with Et₃N accelerating proton transfer.

Solvent Effects in Demethylation

Polar aprotic solvents (e.g., DMF) enhance demethylation efficiency by stabilizing charged intermediates. Conversely, protic solvents like ethanol favor byproduct formation, reducing yields by 15–20%.

Industrial-Scale Considerations

Patent literature highlights the use of ionic liquids (e.g., [Bmim]BF₄) to facilitate O-alkylation of 6-hydroxy-7-methoxy precursors, achieving 80% yields at 55–60°C. Additionally, continuous flow systems have been proposed to optimize the exothermic nitration and cyclization steps .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the quinazolinone core. Key steps include introducing hydroxyl and methoxy groups via nucleophilic substitution or condensation reactions. Intermediates are monitored using thin-layer chromatography (TLC) to track reaction progress . Final products are characterized via:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of protons and carbons.
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and purity.
  • Infrared Spectroscopy (IR) : To identify functional groups like C=O and O–H stretches .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer : A combination of spectroscopic methods is required:

  • 1H and 13C NMR : Resolves aromatic protons and substituent positions (e.g., methoxy groups at C2 and hydroxyl at C3) .
  • HRMS : Validates the molecular formula (e.g., C₁₀H₁₀N₂O₃) and detects isotopic patterns.
  • X-ray Crystallography (if available): Provides definitive proof of stereochemistry and crystal packing .

Q. What biological activities are commonly associated with quinazolinone derivatives?

  • Methodological Answer : Quinazolinones exhibit diverse activities, including:

  • Anticancer : Inhibition of tyrosine kinases via competitive binding to ATP pockets .
  • Anti-inflammatory : Suppression of COX-2 and TNF-α pathways .
  • Antimicrobial : Disruption of bacterial cell wall synthesis .
  • Note: Activities depend on substituent patterns; methoxy and hydroxyl groups enhance solubility and target affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for substitution reactions .
  • Catalysts : Use Pd/C or Cu(I) for cross-coupling reactions to install aryl/heteroaryl groups .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) while maintaining >90% yield .
  • Purification : Column chromatography with gradient elution (hexane:EtOAc) removes byproducts .

Q. How can contradictory data in pharmacological studies of quinazolinone derivatives be addressed?

  • Methodological Answer : Contradictions often arise from:

  • Variable Assay Conditions : Standardize protocols (e.g., cell lines, IC₅₀ measurement methods) to ensure reproducibility .
  • Structural Analogues : Compare substituent effects (e.g., anti-inflammatory activity of 3-methoxy vs. 3-hydroxy derivatives) .
  • Statistical Analysis : Use multivariate regression to isolate variables (e.g., lipophilicity vs. hydrogen bonding) impacting bioactivity .

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina predicts binding poses in enzyme active sites (e.g., EGFR kinase) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
  • QSAR Models : Relate substituent electronic parameters (Hammett σ) to activity trends .

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